molecular formula C7H6ClN3 B13089866 6-Chloro-8-methylimidazo[1,2-A]pyrazine

6-Chloro-8-methylimidazo[1,2-A]pyrazine

Cat. No.: B13089866
M. Wt: 167.59 g/mol
InChI Key: SIIKZVBHTYPVHL-UHFFFAOYSA-N
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Description

6-Chloro-8-methylimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. This compound is characterized by a fused bicyclic structure, which includes both imidazole and pyrazine rings. The presence of chlorine and methyl groups at specific positions on the ring system imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-methylimidazo[1,2-A]pyrazine typically involves multi-step reactions. One common method includes the condensation of appropriate precursors, such as chloroacetyl chloride and methylamine, followed by cyclization reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-8-methylimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-8-methylimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-8-methylimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-8-methylimidazo[1,2-A]pyrazine is unique due to the presence of both chlorine and methyl groups, which impart distinct chemical properties.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-chloro-8-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H6ClN3/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4H,1H3

InChI Key

SIIKZVBHTYPVHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN2C1=NC=C2)Cl

Origin of Product

United States

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